N-(Triphenylmethyl)-DL-serine Methyl Ester
Description
Contextualization within Amino Acid and Peptide Chemistry Research
Amino acids and peptides are the fundamental components of proteins and play vital roles in biological processes. Their synthesis in the laboratory, however, is a complex task requiring precise control over reactive functional groups. This is where protected amino acid derivatives like N-(Triphenylmethyl)-DL-serine methyl ester become indispensable. cymitquimica.com The field of peptide chemistry relies heavily on such compounds to construct peptide chains in a stepwise and controlled manner, preventing unwanted side reactions. nih.gov
The presence of the methyl ester enhances the compound's solubility in organic solvents, a desirable characteristic for its application in various chemical reactions. cymitquimica.com This derivative of serine, an amino acid with a reactive hydroxyl group in its side chain, allows for selective chemical modifications, making it a key player in the synthesis of novel peptides and other complex organic molecules. cymitquimica.com
Significance as a Protected Amino Acid Derivative in Synthetic Strategies
The primary significance of this compound lies in the protective nature of the triphenylmethyl (trityl) group. In multi-step syntheses, particularly in peptide synthesis, it is crucial to temporarily block the reactivity of the amino group of an amino acid while its carboxyl group is being coupled with the amino group of another. The trityl group serves this purpose effectively. nih.gov
Key features of the trityl protecting group include:
Steric Hindrance : The bulky nature of the three phenyl rings provides significant steric hindrance, which can prevent undesirable side reactions at or near the protected amino group.
Acid Labile : The trityl group is readily cleaved under mildly acidic conditions. nih.gov This allows for its removal at the desired stage of a synthesis without disturbing other, more robust, protecting groups that may be present on the side chains of other amino acids in the peptide chain. This orthogonality of protecting groups is a cornerstone of modern peptide synthesis.
Solution-Phase and Solid-Phase Compatibility : N-trityl protected amino acids, including serine derivatives, are suitable for both traditional solution-phase synthesis and modern solid-phase peptide synthesis (SPPS) techniques. sigmaaldrich.comresearchgate.net
The methyl ester group also serves as a protecting group for the carboxylic acid, which can be selectively removed through saponification, although the steric hindrance from the adjacent trityl group can influence the reaction conditions required for this hydrolysis. uoa.gr
Overview of Key Research Trajectories and Contributions
Research involving this compound and related N-trityl amino acids has significantly contributed to the advancement of synthetic organic chemistry.
One major area of contribution is in peptide synthesis . The use of N-trityl amino acids allows for the synthesis of complex peptides by providing a reliable method for N-terminal protection. uoa.gr The mild conditions required for deprotection are compatible with a wide range of other functional groups, enabling the synthesis of peptides with diverse functionalities.
Furthermore, this compound serves as a valuable chiral building block for the synthesis of non-peptidic molecules. ambeed.com The inherent chirality of the serine backbone can be transferred to new stereocenters in a target molecule. This is of particular importance in medicinal chemistry, where the stereochemistry of a drug molecule is often critical to its biological activity.
A significant research trajectory has been the use of N-trityl serine derivatives in the synthesis of β-lactams . nih.govresearchgate.netrsc.org β-lactams are a class of compounds famous for their antibiotic properties, with penicillin being a well-known example. The development of new synthetic routes to novel β-lactam structures is an active area of research aimed at combating antibiotic resistance.
Moreover, the principles of protection and deprotection demonstrated by this compound are fundamental to the synthesis of unnatural amino acids . nih.gov These are amino acids not found in the standard genetic code and are incorporated into peptides and proteins to introduce novel functions, such as enhanced stability, altered binding properties, or fluorescent labeling.
While direct and detailed research findings specifically on this compound are often part of broader synthetic strategies, its role as a precursor is well-established. For instance, the general methodology for the preparation of N-trityl amino acid methyl esters involves the reaction of the amino acid methyl ester hydrochloride with trityl chloride in the presence of a base like triethylamine (B128534). researchgate.netuoa.gr The subsequent hydrolysis of the methyl ester provides the corresponding N-trityl amino acid, which can then be used in peptide coupling reactions. researchgate.net The development of efficient methods for these transformations has been a key contribution to the field.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-2-(tritylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWQKKSNNYYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4465-44-5 | |
| Record name | NSC129155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Reactivity and Chemical Transformations of N Triphenylmethyl Dl Serine Methyl Ester
Selective Cleavage of Protecting Groups
The selective removal of the N-trityl group and the hydrolysis of the methyl ester are fundamental transformations in the utilization of N-(Triphenylmethyl)-DL-serine Methyl Ester in multi-step syntheses. The distinct lability of these groups under different conditions allows for controlled deprotection.
N-Deprotection Strategies for the Triphenylmethyl Group
The N-triphenylmethyl (Trityl) group is a bulky and acid-labile protecting group for amines. Its removal is typically achieved under acidic conditions, which exploit the stability of the resulting triphenylmethyl cation. total-synthesis.comthermofisher.com However, alternative methods have been developed to cater to substrates sensitive to acid.
Common strategies for N-trityl deprotection include:
Acidic Hydrolysis: Treatment with mild acids such as formic acid or dilute solutions of stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) effectively cleaves the trityl group. total-synthesis.comuoa.gr The reaction proceeds via protonation of the nitrogen or the trityl group, followed by the departure of the stable trityl cation. total-synthesis.com
Reductive Cleavage: For molecules that are sensitive to acidic conditions, reductive methods provide a milder alternative. A combination of lithium powder and a catalytic amount of naphthalene (B1677914) in an appropriate solvent can reductively cleave the N-trityl bond. organic-chemistry.orgorganic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can also be employed, although the trityl group is generally more stable to these conditions compared to other protecting groups like the benzyl (B1604629) group. chemicalforums.com
Photocatalytic Cleavage: Recent advancements have introduced visible-light photocatalysis as a pH-neutral method for trityl group removal. organic-chemistry.org This technique offers high selectivity and is compatible with various other functional groups. organic-chemistry.org
| Deprotection Method | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Acidic Cleavage | Formic acid, Trifluoroacetic acid (TFA), or HCl in an organic solvent. | Fast and efficient; relies on the stability of the trityl cation. | total-synthesis.comuoa.gr |
| Reductive Cleavage | Lithium powder and catalytic naphthalene in THF. | Mild, non-acidic conditions; selective in the presence of other reducible groups. | organic-chemistry.orgorganic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C catalyst. | Generally slow for trityl groups, offering potential for selective deprotection. | chemicalforums.com |
| Photocatalytic Cleavage | Visible light, suitable photocatalyst. | pH-neutral, highly selective, and environmentally friendly. | organic-chemistry.org |
Hydrolysis and Saponification of the Methyl Ester
The methyl ester of N-(Triphenylmethyl)-DL-serine can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. This reaction is crucial for subsequent peptide coupling reactions where a free carboxyl group is required.
The saponification is typically carried out using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) or potassium hydroxide (KOH), in a mixture of solvents like dioxane and methanol/water. uoa.grresearchgate.net The bulky N-trityl group can exert steric hindrance, which may slow down the rate of hydrolysis compared to less hindered amino acid esters. uoa.gr Consequently, the reaction may require elevated temperatures or longer reaction times to achieve complete conversion. uoa.gr The choice of base is also critical, with LiOH often being favored in aqueous media for saponifying amino acid esters. google.com
| Reaction | Typical Reagents | Solvent System | Noteworthy Considerations | Reference |
|---|---|---|---|---|
| Saponification | Lithium hydroxide (LiOH) or Potassium hydroxide (KOH) | Dioxane/Methanol/Water | The bulky N-trityl group can sterically hinder the reaction, potentially requiring higher temperatures or longer reaction times. | uoa.grresearchgate.net |
Reactions Involving the Serine Hydroxyl Side Chain
The hydroxyl group of the serine side chain is a key site for functionalization and can participate in intramolecular reactions, leading to the formation of cyclic structures.
Functionalization of the Hydroxyl Group
With the amino and carboxyl groups protected, the hydroxyl side chain of this compound can be selectively functionalized. The Mitsunobu reaction is a powerful method for achieving this, allowing for the conversion of the primary alcohol into a variety of other functional groups with inversion of configuration. nih.govorganic-chemistry.org
This reaction involves the activation of the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The activated hydroxyl group can then be displaced by a wide range of nucleophiles. For instance, reaction with phthalimide (B116566) under Mitsunobu conditions, followed by hydrolysis, provides a route to α,β-diaminopropionic acid derivatives. tudublin.ie Similarly, N-substituted sulfonamides can be used as nitrogen nucleophiles. tudublin.ie
| Reaction Type | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Nucleophile (e.g., Phthalimide, N-Boc-p-toluenesulfonamide) | Substituted at the β-carbon (e.g., β-amino derivatives) | Proceeds with inversion of stereochemistry at the β-carbon. Allows for the introduction of various nucleophiles. | nih.govtudublin.ie |
Intramolecular Cyclization Pathways, including Aziridine Formation
The serine backbone of this compound is a precursor for the synthesis of aziridine-2-carboxylates. These three-membered heterocyclic compounds are valuable synthetic intermediates. clockss.org
A direct method for the synthesis of N-trityl-aziridine-2-carboxylates involves the treatment of the corresponding N-trityl-serine ester with sulfuryl chloride (SO₂Cl₂) and a base like triethylamine (B128534) at low temperatures. clockss.org This reaction proceeds via the in-situ formation of a sulfate (B86663) ester of the hydroxyl group, which is then displaced by the nitrogen atom in an intramolecular nucleophilic substitution. The bulky N-trityl group is reported to be favorable for this cyclization. clockss.org
The Mitsunobu reaction, while primarily used for intermolecular functionalization, can also lead to the formation of aziridines as a side product or, under certain conditions, as the main product through an intramolecular pathway. tudublin.ieresearchgate.net
Chemical Modifications at the Carboxyl Carbonyl Group
The methyl ester of N-(Triphenylmethyl)-DL-serine can undergo several transformations at the carboxyl carbonyl group.
One common modification is the reduction of the ester to a primary alcohol, yielding the corresponding N-trityl-DL-serinol. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), often after activation of the carboxyl group, for instance, by forming a mixed anhydride (B1165640) with ethyl chloroformate. core.ac.uk Direct reduction of the ester with stronger reducing agents like lithium aluminum hydride (LiAlH₄) is also possible, although care must be taken to avoid side reactions. stackexchange.com
Furthermore, the methyl ester can be converted into other carbonyl derivatives. For example, direct aminolysis with an amine can yield the corresponding amide. More specifically, N,N-dimethyl amides can be prepared, which are precursors to ketones via reaction with organolithium reagents. nih.gov
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Reduction to Alcohol | 1. Ethyl chloroformate, THF; 2. Sodium borohydride (NaBH₄) | N-Trityl-DL-serinol | core.ac.uk |
| Conversion to Ketone (via amide) | 1. Dimethylamine; 2. Organolithium reagent (e.g., R-Li) | 2-(Tritylamino)-3-hydroxy-ketone | nih.gov |
Amidation and Peptide Bond Formation Reactions
The principal use of this compound is as a precursor for the corresponding N-trityl-DL-serine amino acid, which then participates in peptide bond formation. The process involves two key stages: the saponification (hydrolysis) of the methyl ester to yield a free carboxylic acid, followed by the coupling of this acid with the amino group of another amino acid ester.
Direct amidation of the methyl ester is possible but less common in standard peptide synthesis protocols. The more established route involves activating the free carboxyl group (after saponification) to facilitate nucleophilic attack by the amino group of the incoming amino acid. This activation is achieved using a variety of coupling reagents.
Common coupling reagents and methodologies used for N-trityl protected amino acids include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.compeptide.com
Onium Salts: Phosphonium salts (e.g., PyBOP - benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate) and aminium/uronium salts (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that convert the carboxylic acid into an activated ester in situ, promoting rapid and clean amide bond formation. researchgate.net
The general scheme for a peptide coupling reaction after saponification of the methyl ester is depicted below.
Representative Peptide Coupling Reaction
| Reactant 1 (After Saponification) | Reactant 2 | Coupling Reagent/Additive | Base | Solvent | Product |
|---|---|---|---|---|---|
| N-Trt-DL-Serine | H-Leu-OMe | HATU/HOAt | DIPEA | DMF | N-Trt-DL-Ser-Leu-OMe |
| N-Trt-DL-Serine | H-Gly-OEt | DIC/HOBt | NMM | DCM/DMF | N-Trt-DL-Ser-Gly-OEt |
| N-Trt-DL-Serine | H-Phe-OBn | PyBOP | DIPEA | DMF | N-Trt-DL-Ser-Phe-OBn |
This table illustrates typical coupling partners and reagent systems used in peptide synthesis with N-trityl protected amino acids. The specific conditions and yields would vary based on the exact reactants and laboratory procedures.
Investigations into Stereochemical Integrity During Transformations
A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, the conversion of a pure enantiomer into a mixture that includes its mirror image, can occur during the activation and coupling steps. This leads to the formation of undesired diastereomeric peptides, which can be difficult to separate and can have significantly different biological activities.
Serine is among the amino acids that are particularly susceptible to racemization under certain conditions. nih.gov However, the use of the N-trityl protecting group is well-documented to be highly effective in suppressing racemization. The primary mechanism for racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone intermediate. The bulky and sterically demanding nature of the triphenylmethyl group physically hinders the formation of this planar structure, thereby preserving the original stereochemistry of the α-carbon. peptide.com
A study investigating the racemization of various N-protected serine derivatives during coupling reactions provides strong evidence for the efficacy of the trityl group. In this research, N-Trt-L-Ser(tBu)-OH (a closely related derivative where the side-chain hydroxyl is protected by a tert-butyl group) was coupled with L-leucine tert-butyl ester using a range of modern coupling reagents. The resulting dipeptide was analyzed for the presence of the undesired D-Ser-L-Leu diastereomer.
Racemization Analysis of N-Trityl-Serine Coupling
| Coupling Reagent | Additive | Base | D-Isomer Formation (%) |
|---|---|---|---|
| DIC | HOBt | DIPEA | < 0.1 (n.d.) |
| HBTU | - | DIPEA | < 0.1 (n.d.) |
| HATU | - | DIPEA | < 0.1 (n.d.) |
| PyBOP | - | DIPEA | < 0.1 (n.d.) |
Data adapted from a study on the coupling of N-Trt-L-Ser(tBu)-OH with L-Leu-OtBu. researchgate.net "n.d." indicates that the D-isomer was not detected.
The results consistently showed that the amount of racemized product was below the detection limit, regardless of the coupling reagent used. researchgate.net This demonstrates the exceptional ability of the N-trityl group to safeguard the stereochemical integrity of the serine residue during peptide bond formation. Therefore, this compound is considered a reliable precursor for use in syntheses where maintaining stereochemical purity is paramount.
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of the serine backbone makes N-Trityl-serine methyl ester a significant chiral educt. In its enantiopure forms (L- or D-), it provides a scaffold for introducing stereocenters with high fidelity into target molecules. This is fundamental in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity and material properties.
N-protected serine methyl esters are utilized as foundational chiral precursors for the synthesis of other enantiomerically pure compounds. A notable application is in the synthesis of non-proteinogenic amino acids. For instance, N-protected L-serine methyl esters serve as the starting material for the practical, multigram synthesis of enantiopure N-protected β-hydroxyvalines. nih.gov This transformation involves the addition of a Grignard reagent (CH₃MgBr) to the methyl ester, followed by selective oxidation of the resulting diol, effectively extending the carbon chain while retaining the original stereocenter. nih.gov
Furthermore, the hydroxyl group of N-Trityl serine esters can be modified to create a variety of chiral structures. These esters undergo efficient Mitsunobu reactions, a powerful method for converting alcohols into a wide range of other functional groups, such as azides, phthalimides, and ethers. acs.org This versatility allows for the synthesis of complex chiral molecules, including precursors for acyclic nucleosides and α,β-diamino esters, which are significant in the development of pharmaceuticals. acs.org
Table 1: Examples of Asymmetric Transformations using N-Protected Serine Methyl Esters This table is interactive. Click on the headers to sort.
| Starting Material | Reagents | Product Type | Application |
|---|---|---|---|
| N-Boc-L-serine methyl ester | 1. CH₃MgBr2. TEMPO, NaClO₂, NaOCl | N-Boc-β-hydroxyvaline | Synthesis of unnatural amino acids |
| N-Trityl-L-serine methyl ester | DEAD, PPh₃, Phthalimide (B116566) | β-Phthalimido-alanine derivative | Synthesis of α,β-diamino acids |
The control of stereochemistry is paramount in multi-step synthesis. The use of N-Trityl-serine methyl ester provides a reliable method for installing and maintaining a specific stereochemical configuration. The trityl group offers substantial steric hindrance, which can direct the approach of reagents to other parts of the molecule, influencing the stereochemical outcome of subsequent reactions.
The Mitsunobu reaction is a prime example of achieving precise stereochemical control. The reaction proceeds with a clean inversion of configuration at the carbon bearing the hydroxyl group. By starting with an enantiopure N-Trityl-serine methyl ester, chemists can predictably generate the opposite stereoisomer at that position, a critical step in the total synthesis of many natural products and pharmaceuticals. acs.org This stereochemical inversion is a key tactic for accessing chiral intermediates that might be difficult to obtain directly.
Application in Peptide Synthesis and Peptidomimetics Research
The primary and most well-documented application of N-(Triphenylmethyl)-serine methyl ester is in peptide chemistry. tcichemicals.com The triphenylmethyl (trityl) group is an acid-labile Nα-protecting group, while the methyl ester protects the C-terminus. This protection scheme is foundational to the stepwise assembly of amino acids into peptide chains.
In solution-phase peptide synthesis, N-Trityl-amino acids and their esters are key intermediates. uoa.gr The general strategy involves coupling the free carboxyl group of an N-Trityl protected amino acid with the free amino group of another amino acid ester. The trityl group's lability to mild acids, such as dilute acetic acid or trifluoroacetic acid (TFA), allows for its selective removal without affecting other, more robust protecting groups that may be present on amino acid side chains. uoa.grresearchgate.netcsic.es
The synthesis of dipeptides illustrates this process. N-Trityl-serine is activated at its carboxyl group using a coupling reagent (e.g., DIPC, HATU) and then reacted with an amino acid methyl ester to form a protected dipeptide. researchgate.netcsic.es Subsequently, the methyl ester of the newly formed dipeptide can be saponified (hydrolyzed) to the free acid, and the trityl group on the N-terminal serine can be cleaved to allow for further chain elongation. uoa.grcsic.es
Table 2: Protecting Group Strategy in Peptide Synthesis This table is interactive. Click on the headers to sort.
| Protecting Group | Protected Functionality | Cleavage Conditions | Stability |
|---|---|---|---|
| Trityl (Trt) | α-Amino group | Mild Acid (e.g., dilute TFA, AcOH) | Base stable, stable to catalytic hydrogenation |
| Methyl ester (OMe) | Carboxyl group | Saponification (e.g., LiOH, NaOH) | Acid stable |
| tert-Butoxycarbonyl (Boc) | α-Amino / Side-chain amino | Strong Acid (e.g., neat TFA) | Base stable, stable to catalytic hydrogenation |
N-Trityl-serine methyl ester is readily incorporated into growing oligopeptide chains in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.netpeptide.com In SPPS, an N-Trityl amino acid can be coupled to a resin-bound peptide whose N-terminus has been deprotected. researchgate.netcsic.es The use of the trityl group offers an alternative to the more common Fmoc/tBu and Boc/Bzl strategies. csic.es This orthogonality is advantageous for synthesizing complex peptides, such as those requiring selective side-chain modification. peptide.com For example, a peptide can be assembled using Fmoc protection, and a specific serine residue can be introduced using N-Trityl-serine, allowing for selective deprotection and modification at that specific site.
Synthesis of Biologically Relevant Serine-Containing Compounds
Beyond standard peptides, N-Trityl-serine methyl ester is a precursor for various biologically relevant molecules. The serine moiety is a key structural feature in many natural products and pharmaceuticals, including serine protease inhibitors and signaling molecules. nih.gov
The ability to transform the serine side chain is critical. As mentioned, enantiopure N-protected serine methyl esters can be converted into N-protected β-hydroxyvalines. nih.gov Beta-amino acids are of significant interest as they are components of numerous natural products and are used to create peptidomimetics with enhanced stability against enzymatic degradation compared to their alpha-amino acid counterparts.
Furthermore, tripeptides containing a serine residue have been synthesized and investigated as potential inhibitors of serine proteases like urokinase and thrombin, enzymes that play crucial roles in cancer metastasis and blood coagulation. nih.gov While these syntheses may employ various protecting group strategies, the fundamental role of the protected serine building block is essential for constructing the target peptide sequence. The availability of precursors like N-Trityl-serine methyl ester facilitates the systematic synthesis and evaluation of such potentially therapeutic compounds.
Precursors for Pharmaceutically Active Intermediates
The inherent chirality and functionality of N-(Triphenylmethyl)-DL-serine methyl ester make it an ideal starting material for the synthesis of a variety of key intermediates destined for pharmaceutical applications. The trityl protecting group on the amine and the methyl ester on the carboxylic acid allow for selective manipulation of the hydroxyl group, paving the way for the construction of complex chiral molecules.
One of the most significant applications of serine derivatives, including the N-trityl protected methyl ester, is in the synthesis of aziridine-2-carboxylates . These strained, three-membered heterocyclic compounds are highly valuable synthetic intermediates due to their propensity to undergo regioselective ring-opening reactions. This reactivity allows for the introduction of various nucleophiles, leading to the formation of a diverse array of non-proteinogenic α- and β-amino acids, which are crucial components of many modern pharmaceuticals. The synthesis of these aziridines often proceeds via activation of the hydroxyl group of the N-protected serine methyl ester, followed by intramolecular cyclization.
Furthermore, this compound serves as a precursor for the synthesis of lanthionines . Lanthionines are the characteristic thioether-linked amino acid residues found in lantibiotics, a class of potent antimicrobial peptides. The synthesis of lanthionine building blocks is a critical step in the total synthesis of these complex natural products and their analogs. The synthetic strategy often involves the conversion of the serine moiety into a suitable electrophile that can react with a protected cysteine derivative.
The structural framework of this compound is also readily adaptable for the synthesis of oxazolidinone rings. The oxazolidinone moiety is the core structural feature of a class of synthetic antibiotics, including the clinically important drug Linezolid. Synthetic routes to these compounds can involve the cyclization of serine-derived intermediates.
Another notable application is in the synthesis of precursors for D-cycloserine , a second-line antitubercular drug. Published synthetic routes have demonstrated the conversion of DL-serine methyl ester into this isoxazolidinone-based antibiotic, highlighting the utility of this readily available starting material in accessing important therapeutic agents researchgate.net.
The following table summarizes the key pharmaceutically active intermediates derived from serine methyl ester derivatives:
| Intermediate Class | Key Structural Feature | Therapeutic Relevance |
| Aziridine-2-carboxylates | Three-membered nitrogen heterocycle | Precursors to non-natural amino acids for various drug candidates |
| Lanthionines | Thioether-bridged amino acids | Core components of lantibiotic antibacterial agents |
| Oxazolidinones | Five-membered heterocyclic ring | Core scaffold of antibiotics like Linezolid |
| D-cycloserine Precursors | Isoxazolidinone ring | Building blocks for the antitubercular drug D-cycloserine |
Scaffolds for Natural Product Analogs and Derivatives
The use of readily available, enantiomerically pure compounds from the "chiral pool" is a powerful strategy in the total synthesis of complex natural products. This compound, as a derivative of a natural amino acid, is a valuable member of this chiral pool. Its well-defined stereochemistry and versatile functional groups allow it to serve as a foundational scaffold upon which the intricate structures of natural product analogs can be constructed.
A compelling example of the utility of serine methyl ester derivatives in this context is the total synthesis of the alkaloid (+)-erysotramidine . In a reported synthesis, an L-serine methyl ester derivative was transformed into an advanced oxazoline intermediate. This intermediate then underwent a stereoselective Michael cyclization to construct the tetracyclic core of the natural product with high diastereoselectivity. The chirality inherent in the serine starting material directed the stereochemical outcome of the key bond-forming reactions nih.gov.
The general strategy involves leveraging the Cα stereocenter of the serine backbone to induce asymmetry in subsequent reactions. The hydroxyl and carboxylate functionalities provide convenient handles for chain elongation and the introduction of further complexity, while the protected amine can be revealed at a later stage for further derivatization. This approach allows synthetic chemists to build upon a pre-existing chiral framework, significantly simplifying the synthesis of enantiomerically pure target molecules.
The following table provides an overview of how serine methyl ester derivatives are utilized as scaffolds in natural product synthesis:
| Natural Product Class | Synthetic Strategy | Role of Serine Methyl Ester Derivative |
| Alkaloids (e.g., (+)-erysotramidine) | Diastereoselective cyclization reactions | Provides the initial stereocenter that directs the formation of subsequent chiral centers in the complex polycyclic system. |
| Macrolides | Fragment coupling | Serves as a chiral building block for a segment of the macrocyclic ring. |
| Complex Peptides | Solid-phase or solution-phase synthesis | Incorporated as a chiral amino acid residue that can be further modified at its side chain. |
Advanced Analytical Research Methodologies
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is fundamental to confirming the molecular structure of N-(Triphenylmethyl)-DL-serine Methyl Ester. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR spectroscopy provide a detailed portrait of its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. Spectra for the related N-Trityl-L-serine methyl ester are available in public databases, often recorded in deuterated dimethyl sulfoxide (DMSO-d₆). spectrabase.com
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The large number of aromatic protons from the three phenyl rings of the trityl group typically appear as a complex multiplet in the downfield region (around 7.2-7.5 ppm). The proton on the alpha-carbon of the serine backbone, the protons of the hydroxymethyl group, and the methyl protons of the ester group each exhibit characteristic chemical shifts and splitting patterns that confirm the compound's core structure.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals include those from the ester carbonyl carbon, the carbons of the trityl group (including the quaternary carbon to which the phenyl groups are attached), and the distinct carbons of the serine methyl ester backbone.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data
| Nucleus | Atom Type | Typical Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| ¹H | Aromatic (Trityl) | 7.20 - 7.50 | Multiplet, integrating to 15 protons. |
| ¹H | -OCH₃ (Ester) | ~3.60 | Singlet, integrating to 3 protons. |
| ¹H | α-CH (Serine) | ~3.40 | Multiplet, coupled to adjacent protons. |
| ¹H | β-CH₂ (Serine) | ~3.70 - 3.80 | Multiplet, diastereotopic protons. |
| ¹H | -NH | Variable | Broad singlet. |
| ¹H | -OH | Variable | Broad singlet. |
| ¹³C | C=O (Ester) | ~172 | |
| ¹³C | Quaternary C (Trityl) | ~70 | |
| ¹³C | Aromatic (Trityl) | 126 - 145 | Multiple distinct signals. |
| ¹³C | α-C (Serine) | ~58 | |
| ¹³C | β-C (Serine) | ~62 |
Note: The data presented are typical values for the respective functional groups and may not represent empirically measured values for this specific compound.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₃H₂₃NO₃ and a calculated molecular weight of approximately 361.44 g/mol . spectrabase.comsigmaaldrich.comfishersci.canih.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass with high precision, providing strong evidence for the chemical formula.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The resulting mass spectrum displays a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to the total mass of the compound. A key fragmentation pathway involves the cleavage of the bond between the nitrogen and the trityl group, leading to the formation of a highly stable triphenylmethyl cation (trityl cation), which produces a prominent base peak at a mass-to-charge ratio (m/z) of 243. This characteristic fragment is a definitive marker for the presence of the N-trityl group.
Interactive Table 2: Expected Key Ions in the Mass Spectrum
| m/z Value | Proposed Ion | Formula | Significance |
|---|---|---|---|
| ~361 | [M]⁺ | [C₂₃H₂₃NO₃]⁺ | Molecular Ion |
| ~302 | [M - COOCH₃]⁺ | [C₂₂H₂₀NO]⁺ | Loss of the methyl ester group |
| 243 | [C(C₆H₅)₃]⁺ | [C₁₉H₁₅]⁺ | Trityl cation (often the base peak) |
| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Fluorenyl cation (from rearrangement of trityl) |
Note: This table represents predicted fragmentation patterns. Actual spectra may vary based on ionization method and conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key features in the spectrum confirm the presence of the ester, the hydroxyl group, the N-H bond, and the aromatic rings. A strong absorption band around 1735-1750 cm⁻¹ is indicative of the C=O stretching of the methyl ester group. researchgate.net A broad band in the region of 3300-3500 cm⁻¹ typically corresponds to the O-H stretching of the alcohol group, which may overlap with the N-H stretch of the secondary amine. The numerous C-H bonds of the aromatic trityl group produce characteristic absorption bands in the 3000-3100 cm⁻¹ region (aromatic C-H stretch) and at various lower frequencies corresponding to C=C stretching and bending vibrations.
Interactive Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 (broad) | O-H Stretch | Alcohol |
| 3300 - 3400 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic (Trityl) |
| 2850 - 2960 | C-H Stretch | Aliphatic |
| 1735 - 1750 | C=O Stretch | Ester |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Note: The values are typical ranges for the specified functional groups.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from starting materials, by-products, or other impurities, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-trityl protected amino acids and their derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (such as C18) using a polar mobile phase.
A typical method involves a gradient elution system, where the composition of the mobile phase is changed over time to achieve effective separation. For instance, a gradient of water and acetonitrile, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape, is used. The TFA protonates residual silanol groups on the stationary phase and provides a counter-ion for any basic sites on the analyte. Detection is typically performed using a UV detector, as the trityl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 220 nm or 254 nm.
Interactive Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.04% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 10% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Note: This method is based on published procedures for related N-trityl peptides and serves as a representative example.
Gas Chromatography (GC) is another valuable technique for determining the purity of this compound, particularly for assessing volatile impurities. Due to the compound's relatively high molecular weight and polarity, it may require high temperatures for volatilization. The use of a high-temperature, stable capillary column is essential.
The method involves injecting a solution of the compound into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for detection, as it is robust and provides a response proportional to the mass of carbon atoms, making it suitable for quantitative purity analysis. Commercial suppliers often use GC to certify the purity of this compound to be ≥98.0%.
Interactive Table 5: Representative GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm ID) |
| Stationary Phase | Nonpolar (e.g., Polymethylsiloxane with 5% Phenyl groups) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C initial, ramp at 5 °C/min to 270 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Note: This method is based on published GC-MS analysis of related amino acid derivatives and serves as a representative example.
Stereochemical Purity and Configuration Determination
The biological activity of amino acid derivatives is often highly dependent on their stereochemistry. Therefore, the determination of stereochemical purity and the assignment of the absolute configuration of chiral molecules like this compound are of utmost importance.
Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property is a characteristic feature of enantiomers, with each enantiomer of a chiral compound rotating the plane of polarized light by an equal amount but in opposite directions. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample.
For N-Trityl-L-serine methyl ester, a specific rotation value has been reported, which can be used as a benchmark for assessing the enantiomeric purity of a synthesized sample.
| Compound | Specific Rotation ([α]D20) | Conditions |
| N-Trityl-L-serine methyl ester | +31° | c = 1 in methanol sigmaaldrich.comsigmaaldrich.com |
A measured optical rotation close to this value would indicate a high enantiomeric excess of the L-enantiomer. Conversely, a value close to zero would suggest a racemic mixture (DL-form).
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer.
For the enantiomeric separation of N-protected amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective yakhak.orgnih.gov. These CSPs can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.
Methodology: To determine the enantiomeric purity of this compound, a solution of the compound is injected into an HPLC system equipped with a suitable chiral column. The mobile phase, typically a mixture of solvents like hexane and an alcohol (e.g., 2-propanol), is chosen to achieve optimal separation of the D and L enantiomers yakhak.org. The separated enantiomers are then detected by a UV detector, and the ratio of their peak areas corresponds to the ratio of the enantiomers in the sample.
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) yakhak.orgnih.gov |
| Mobile Phase | Hexane/2-Propanol mixture (e.g., 90:10 v/v) yakhak.org |
| Flow Rate | 1.0 mL/min yakhak.org |
| Detection | UV at 254 nm |
| Expected Outcome | Two separated peaks corresponding to the D and L enantiomers. |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
To determine the absolute configuration of a chiral molecule like N-(Triphenylmethyl)-serine methyl ester, the phenomenon of anomalous dispersion is utilized. When X-rays interact with electrons, particularly those of heavier atoms, there is a small phase shift in the scattered X-rays. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between the two possible enantiomeric forms and thus assign the absolute configuration (R or S) to the chiral center.
The process involves:
Crystallization: Growing a high-quality single crystal of the enantiomerically pure compound. This can be a challenging step.
Data Collection: Mounting the crystal on a diffractometer and collecting X-ray diffraction data.
Structure Solution and Refinement: Solving the crystal structure to determine the connectivity of the atoms and their relative positions.
Absolute Configuration Determination: Using the anomalous scattering data to determine the true, absolute arrangement of the atoms in space.
While a specific crystal structure for this compound is not available in the searched literature, the methodology is well-established for amino acids and their derivatives ijtrd.commdpi.comnih.govmdpi.com. The determination of the crystal structure of L-serine itself, for instance, confirms its absolute configuration ijtrd.com.
Theoretical and Computational Studies in Chemical Research
Molecular Modeling and Conformational Analysis
Molecular modeling of N-(Triphenylmethyl)-DL-serine methyl ester is crucial for understanding its three-dimensional structure and the spatial arrangement of its functional groups. The presence of the bulky triphenylmethyl (trityl) group on the amine nitrogen, along with the rotatable bonds in the serine backbone and the methyl ester, gives rise to a complex conformational landscape.
Computational methods, particularly molecular mechanics (MM) and density functional theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformers. A systematic conformational search can reveal the low-energy structures and the geometric parameters associated with them, such as dihedral angles and bond lengths.
A representative conformational analysis would involve calculating the relative energies of various conformers. The results of such a hypothetical analysis are presented in the table below, illustrating the energetic differences that can arise from rotational isomerism.
| Conformer | Dihedral Angle (N-Cα-Cβ-O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | -60° | 0.00 | 55.8 |
| B | 180° | 0.85 | 25.1 |
| C | 60° | 1.20 | 19.1 |
Reaction Mechanism Investigations and Transition State Analysis
A significant area of chemical research for this compound involves the cleavage of the N-trityl protecting group. This deprotection is typically carried out under acidic conditions. Computational chemistry offers a powerful tool to investigate the mechanism of this reaction, identify the transition states, and calculate the activation energies.
The acid-catalyzed deprotection is believed to proceed through the protonation of the nitrogen atom, followed by the departure of the stable triphenylmethyl cation. The stability of this carbocation is a key driving force for the reaction. Quantum mechanical calculations can be used to model this process, providing a detailed picture of the electronic and structural changes that occur along the reaction pathway.
By mapping the potential energy surface, the transition state for the C-N bond cleavage can be located. The geometry of the transition state provides insights into the critical interactions at the point of highest energy. Furthermore, the calculated activation energy barrier can be correlated with the experimentally observed reaction rates.
A hypothetical reaction coordinate for the acid-catalyzed deprotection of the trityl group is presented below, with corresponding calculated energy values.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Protonated this compound | 0.0 |
| Transition State | C-N Bond Cleavage | +15.5 |
| Products | DL-serine Methyl Ester + Triphenylmethyl Cation | -5.2 |
Quantum Chemical Approaches to Reactivity and Selectivity
Quantum chemical calculations provide a quantitative understanding of the electronic structure of this compound, which is fundamental to its reactivity and selectivity. Methods like DFT can be used to compute a variety of molecular properties that act as descriptors of chemical behavior.
Key properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Other important calculated properties are the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and atomic charges, which can predict sites susceptible to nucleophilic or electrophilic attack. These calculations can guide the design of reactions and predict the regioselectivity of chemical transformations involving this molecule.
A summary of hypothetical quantum chemical properties for this compound is provided in the table below.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 Debye |
Future Directions and Emerging Research Areas
Development of Innovative Synthetic Strategies for N-(Triphenylmethyl)-DL-serine Methyl Ester
The synthesis of this compound traditionally involves the reaction of DL-serine methyl ester with triphenylmethyl (trityl) chloride in the presence of a base. csic.es While effective, future research is anticipated to focus on enhancing the efficiency, sustainability, and scalability of this process. Innovations may emerge from several key areas:
Catalytic Approaches: A significant advancement would be the development of catalytic methods for the N-tritylation reaction. Current stoichiometric methods generate significant salt byproducts. Future strategies could explore the use of novel Lewis or Brønsted acid catalysts to facilitate the reaction with greater atom economy.
Flow Chemistry: Continuous flow synthesis offers substantial advantages over batch processing, including improved safety, consistency, and scalability. The development of a flow-based process for the synthesis of this compound could lead to higher throughput and purity, minimizing manual handling and reaction times.
Alternative Tritylating Agents: Research into new trityl-type protecting groups with tailored reactivity and deprotection conditions is ongoing. acgpubs.org This could lead to the development of more efficient reagents for the synthesis of the title compound, potentially offering milder reaction conditions and improved yields. acgpubs.org
Solvent Optimization: The use of greener, more sustainable solvents is a key aspect of modern synthetic chemistry. Future synthetic strategies will likely focus on replacing traditional solvents like dichloromethane (B109758) and dimethylformamide with more environmentally benign alternatives, such as bio-derived solvents or ionic liquids.
Exploration of Novel Applications in Materials Science
The unique structural features of serine, particularly its hydroxyl side chain, make it an attractive monomer for the development of functional biomaterials. This compound serves as a crucial precursor for these advanced materials, with significant potential in the following areas:
Biocompatible Hydrogels: Serine-based polymers are gaining attention for their potential in biomedical applications. For instance, poly-DL-serine (PSer) has been used to create hydrogels that resist the foreign-body response, a critical challenge in implantable medical devices. nih.gov The synthesis of these materials often begins with protected serine derivatives, highlighting a pathway where this compound could be a key starting material for creating biocompatible and biodegradable hydrogels for drug delivery and tissue engineering. nih.govnih.gov
Functional Polymers: The hydroxyl group of the serine moiety, once deprotected, offers a versatile handle for further functionalization. Polymers derived from this compound could be modified to create materials with tailored properties, such as specific ligand-binding capabilities or stimuli-responsive behavior. For example, poly(L-homoserine), a related polymer, has been shown to assemble into vesicles in water, suggesting applications in drug encapsulation and delivery. nsf.gov
| Material Class | Potential Application | Key Feature Derived from Serine |
| Poly-DL-serine Hydrogels | Implantable medical devices, tissue scaffolds | Resistance to foreign-body response, biocompatibility |
| Functionalized Polypeptides | Drug delivery, biosensors | Modifiable hydroxyl side chain for ligand attachment |
| Self-Assembling Copolymers | Nanoscale vesicles for encapsulation | Amphiphilic character leading to ordered structures |
Integration with Biocatalytic Transformations and Green Chemistry
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. Future research on this compound is expected to incorporate biocatalysis and other sustainable practices.
Enzymatic Synthesis and Deprotection: A significant leap forward would be the use of enzymes for both the synthesis and deprotection of the trityl group. While biocatalysts for the removal of other protecting groups like N-carbobenzyloxy (Cbz) are being developed, specific "deprotectases" for the trityl group remain an underexplored area. nih.govresearchgate.net The development of such enzymes would offer an exceptionally mild and selective method for deprotection, avoiding the use of harsh acidic reagents. nih.govresearchgate.net Furthermore, chemoenzymatic polymerization of serine esters without the need for side-chain protection has been demonstrated, showcasing a greener route to poly(serine) that could be adapted in the future. acs.org
Protecting Group-Free Strategies: Emerging research focuses on avoiding protecting groups altogether. For instance, the use of cholinium amino acid ionic liquids (ChAAILs) enables the aza-Michael reaction for amino acid incorporation into polymers without the need for protection, offering a self-solvating and catalytic environment. rsc.org While this compound is a protected amino acid, future research may focus on integrating its derivatives into similar green, protecting-group-free synthetic workflows where possible.
Design and Synthesis of Advanced Serine-Derived Architectures
Beyond simple peptides and polymers, this compound is a valuable chiral building block for the synthesis of more complex and highly ordered molecular architectures.
Peptidomimetics and Constrained Peptides: The serine backbone can be incorporated into peptidomimetics with constrained conformations to enhance biological activity and stability. The synthesis of cyclic sulfamidates from N-trityl-L-serine methyl ester has been explored as a route to creating conformationally restricted peptide analogues. rsc.orgresearchgate.net
Serine-Based Dendrimers and Branched Polymers: The hydroxyl group of serine provides a branching point for the synthesis of dendrimers and other complex branched polymers. Starting from this compound, iterative synthetic strategies could be employed to build well-defined, multi-functional macromolecules with potential applications in catalysis, drug delivery, and materials science.
Precursor for Chiral Ligands: The inherent chirality of the serine backbone makes it an attractive scaffold for the synthesis of new chiral ligands for asymmetric catalysis. The triphenylmethyl group can direct stereoselective reactions before being removed to reveal the final ligand structure.
The continued exploration of this compound is set to unlock a new suite of applications, driven by innovations in synthetic chemistry, materials science, and biocatalysis. This versatile compound is well-positioned to contribute to the development of next-generation materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(Triphenylmethyl)-DL-serine Methyl Ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via tritylation of DL-serine methyl ester. A key approach involves using triphenylmethyl chloride (Trt-Cl) in anhydrous conditions with a base like triethylamine to protect the amino group. Optimization includes maintaining strict moisture-free environments (to prevent hydrolysis of the trityl group) and controlling stoichiometry (e.g., 1.2 equivalents of Trt-Cl) to minimize side products. Reaction progress can be monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) . Post-synthesis purification via flash chromatography (silica gel, gradient elution) ensures removal of unreacted Trt-Cl and by-products.
Q. Which analytical techniques are most reliable for characterizing this compound, and what critical data should be prioritized?
- Methodological Answer :
- Melting Point : Confirm purity using literature-reported mp ranges (e.g., 130–135°C for related tritylated serine derivatives) .
- NMR Spectroscopy : ¹H NMR should show characteristic peaks: δ 7.2–7.4 ppm (triphenylmethyl aromatic protons), δ 3.6–3.8 ppm (methyl ester), and δ 3.1–3.3 ppm (serine backbone CH₂). ¹³C NMR should confirm the trityl carbon at ~80 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (C₂₃H₂₃NO₃, MW 361.43 g/mol) .
Q. How should this compound be stored to ensure stability during peptide synthesis workflows?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles, as moisture ingress can hydrolyze the methyl ester or trityl group, compromising reactivity in downstream coupling reactions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected molecular ion peaks or shifted NMR signals) be resolved during characterization?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or incomplete tritylation. Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic patterns and adducts. For NMR anomalies, compare with deuterated solvent blanks and employ 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with databases like the EPA/NIH Mass Spectral Library for validation .
Q. What mechanistic insights explain the reactivity of this compound in peptide coupling reactions, particularly with carbodiimide-based reagents?
- Methodological Answer : The trityl group sterically shields the amino group, directing coupling to the hydroxyl or carboxyl moiety. In carbodiimide-mediated reactions (e.g., DCC/DMAP), the methyl ester remains inert, while the hydroxyl group can participate in esterification. Mechanistic studies using FT-IR to track carbonyl stretching (C=O at ~1740 cm⁻¹) and kinetic monitoring (HPLC) reveal preferential activation of the serine side chain .
Q. What computational strategies are effective for predicting the steric and electronic effects of the trityl group on reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the trityl group’s steric bulk and electron-donating effects. Molecular docking simulations (AutoDock Vina) predict interactions with enzymatic active sites, aiding in designing chiral catalysts or understanding racemization risks during peptide elongation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
